

A Comparative Guide to the Spectroscopic Data of Adamantane Intermediates

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Compound of Interest

Compound Name:	1-(5-Bromo-2-methoxyphenyl)adamantane
Cat. No.:	B139514

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For researchers, scientists, and drug development professionals, the rigid adamantane scaffold is a cornerstone in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high lipophilicity, thermal stability, and the ability to anchor pharmacophores in specific orientations. Accurate structural characterization of adamantane intermediates is paramount for understanding their chemical behavior, ensuring purity, and guiding the development of novel therapeutics and materials.

This guide provides a comparative analysis of spectroscopic data for common adamantane intermediates. While a single, comprehensive public library of this data is not readily available, this guide collates information from various sources to offer a valuable cross-referencing tool. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the most powerful and routinely used techniques for the structural elucidation of these compounds.[\[1\]](#)[\[2\]](#)

Comparative Spectroscopic Data

The introduction of substituents to the adamantane core significantly influences the spectroscopic signatures. The following tables summarize key spectroscopic data for adamantane and selected intermediates, illustrating the effect of functionalization.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Adamantane Protons	Substituent-proximal Protons	Reference
Adamantane	1.87 (s, 4H, CH), 1.78 (s, 12H, CH ₂)	N/A	[3]
Adamantane-1,4-diol	Data not readily available in a complete, experimentally verified form. However, shifts are expected to be significantly different from adamantane due to the hydroxyl groups.[4]	-OH protons would be present, chemical shift dependent on solvent and concentration.	[4]
1-Adamantyl bromomethyl ketone	2.09 (br-s, 3H, adamantane-CH), 1.91–1.90 (br-d, 6H, adamantane-CH ₂), 1.80–1.72 (br-q, 6H, adamantane-CH ₂)	4.18 (s, 2H, -CH ₂)	[5]
2-(Adamantan-1-yl)-2-oxoethyl benzoate	2.08 (br-s, 3H, adamantane-CH), 1.94–1.93 (br-d, 6H, adamantane-CH ₂), 1.80–1.72 (br-q, 6H, adamantane-CH ₂)	5.09 (s, 2H, -CH ₂)	[5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Adamantane Carbons	Substituent- proximal Carbons	Reference
Adamantane	37.85 (CH), 28.46 (CH ₂)	N/A	[3]
Adamantane-1,4-diol	Introduction of hydroxyl groups breaks the symmetry, leading to a more complex spectrum than adamantane.[4]	Carbons bearing -OH would be significantly deshielded.	[4]
1-Adamantyl bromomethyl ketone	46.62 (-CH ₂), 38.53, 36.34, 31.83, 27.83 (adamantane-Cs)	205.57 (C=O)	[5]
2-(Adamantan-1-yl)-2- oxoethyl benzoate	45.39, 38.01, 36.46, 27.77 (adamantane- Cs)	207.18 (C=O), 165.96 (O-C=O), 65.04 (- CH ₂)	[5]

Table 3: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragments	Reference
Adamantane	136	93, 79, 67, 41	[6][7]
Adamantane Cation (C ₁₀ H ₁₆ ⁺)	136	Dissociates via multiple channels, leading to fragments like C ₁₀ H ₁₅ ⁺ , C ₉ H ₁₃ ⁺ , C ₇ H ₉ ⁺ .[8]	[8]
1-Adamantyl isothiocyanate	Not specified	Not specified	[3]

Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm⁻¹)

Compound	Key Absorptions	Reference
Adamantane	C-H stretching and bending modes. Of the 72 fundamental vibrational modes, only 11 are IR active. ^[9]	[9][10]
1-Adamantyl bromomethyl ketone	2905, 2851 (C-H, ν), 1709 (C=O, ν)	[5]
Adamantane Derivatives with esters	~1300–1020 (C—O stretching of ester)	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of spectroscopic data. Below are generalized procedures for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the adamantane intermediate is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent depends on the solubility of the analyte. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^[4]
- **Data Acquisition:**
 - ^1H NMR: Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.^[4] Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-5 seconds.
 - ^{13}C NMR: Spectra are acquired on a spectrometer operating at 75 MHz or higher.^[4] Proton-decoupled spectra are standard. Due to the lower natural abundance of ^{13}C , a larger number of scans is typically required.
- **Data Processing and Analysis:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied. The signals are then

integrated, and the chemical shifts are referenced. For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be employed to establish connectivity.[1]

Mass Spectrometry (MS)

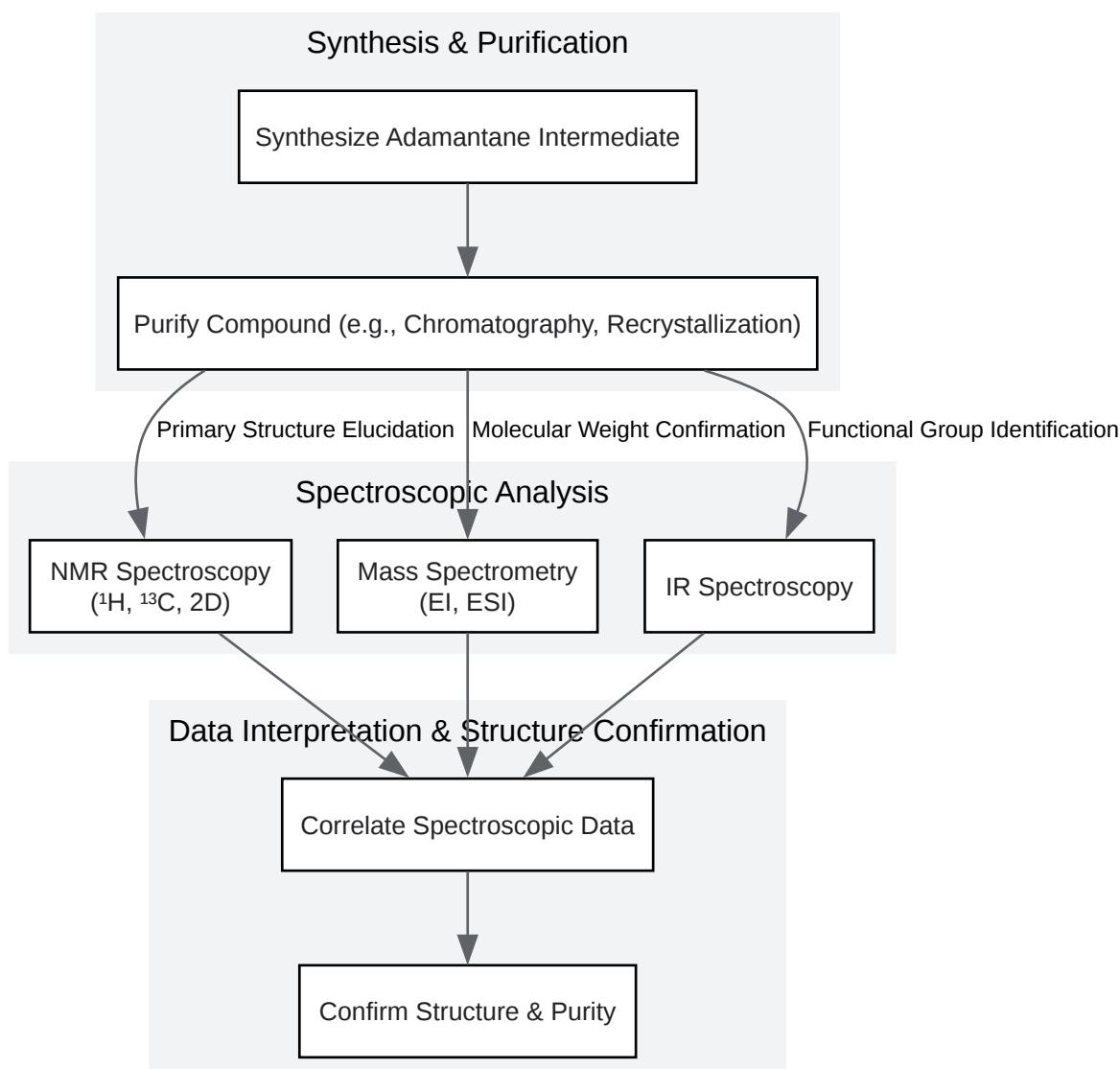
- **Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC). Electron Ionization (EI) is a common technique for volatile compounds like many adamantane derivatives. Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection and Spectrum Generation:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural clues.[2]

Infrared (IR) Spectroscopy

- **Sample Preparation:** Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
- **Data Acquisition:** The sample is irradiated with infrared light over a range of frequencies (typically 4000-400 cm⁻¹). The instrument records the frequencies at which the sample absorbs radiation.
- **Data Analysis:** The resulting IR spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule. This is particularly useful for identifying the presence of groups like C=O, O-H, and N-H.[1]

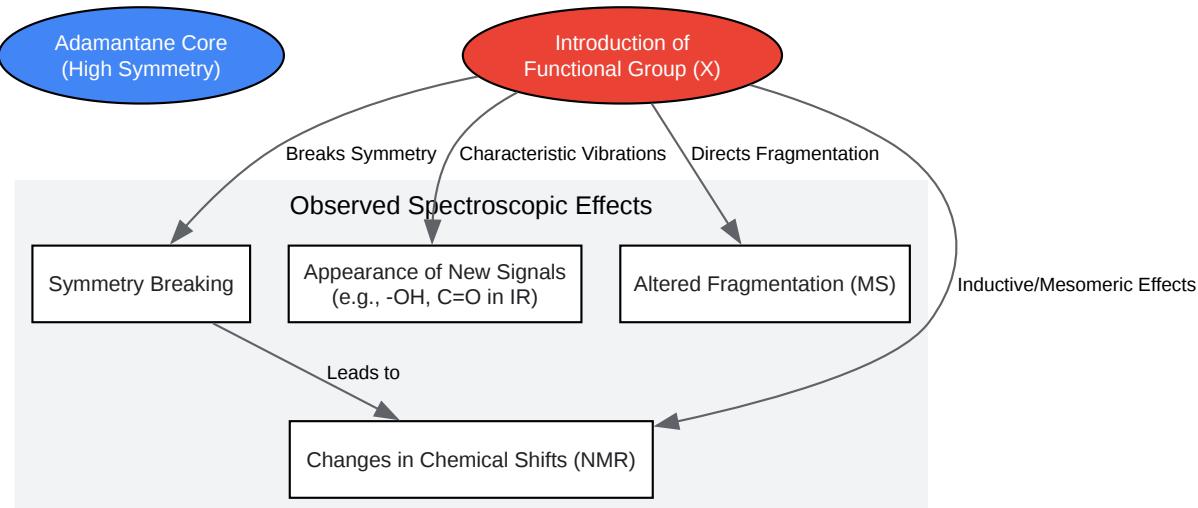
Visualizing Spectroscopic Analysis and Relationships

To better understand the workflow of characterizing adamantane intermediates and the logic behind interpreting their spectra, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of adamantane intermediates.



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Caption: Logical relationship of substituent effects on the spectroscopic data of adamantane derivatives.

Alternative Data Sources and Computational Approaches

While centralized experimental databases are sparse, several resources can aid in the characterization of adamantane intermediates:

- NIST Chemistry WebBook: Provides access to a variety of spectroscopic data for adamantane itself, including IR and mass spectra.[\[7\]](#)[\[11\]](#)
- Wiley Science Solutions: Offers extensive mass spectral libraries which may contain data for some adamantane derivatives.[\[12\]](#)
- BenchChem and PubChem: These platforms often provide aggregated data and links to scientific literature where experimental details can be found.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[13\]](#)[\[14\]](#)
- Computational Chemistry: In the absence of experimental data, computational methods can predict spectroscopic properties. Density Functional Theory (DFT) calculations, for instance,

can provide theoretical IR spectra and NMR chemical shifts that can be compared with experimental findings for structural validation.[15]

In conclusion, while a dedicated, open-access library for adamantane intermediate spectroscopic data remains a future goal, a comparative approach utilizing data from the parent molecule and related derivatives provides a robust framework for structural elucidation. By combining NMR, IR, and MS techniques with sound experimental protocols, researchers can confidently characterize these important molecules for their ongoing work in drug discovery and materials science.

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